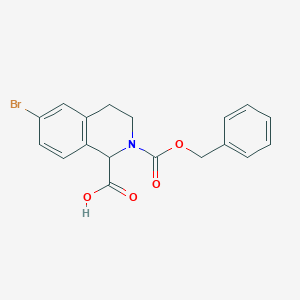
2-((Benzyloxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
The compound “2-((Benzyloxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a complex organic molecule. It contains a benzyloxy carbonyl group, a bromo group, and a carboxylic acid group attached to a tetrahydroisoquinoline core . The benzyloxy carbonyl group is an electron-withdrawing group that can undergo various chemical reactions .
Synthesis Analysis
The synthesis of such a compound could potentially involve the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The synthesis could also involve the use of boronic acids or boronic esters .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It has a tetrahydroisoquinoline core with a benzyloxy carbonyl group and a carboxylic acid group attached to it . The bromo group is also attached to the tetrahydroisoquinoline core .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the benzyloxy carbonyl group and the carboxylic acid group. The benzyloxy carbonyl group can undergo oxidation and reduction reactions . The carboxylic acid group can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It likely has a high molecular weight due to the presence of multiple functional groups . The compound is likely to be solid at room temperature .Scientific Research Applications
Convenient Synthesis and Functionalization
- The three-component reactions involving 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate lead to the synthesis of 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. These compounds, upon further modification, provide access to 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, showcasing a method for creating a variety of derivatives for further chemical exploration (Schuster et al., 2010).
Synthesis of Bioactive Derivatives
- A novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and found to be potent peroxisome proliferator-activated receptor (PPAR) gamma agonists. One specific derivative significantly reduced plasma glucose and triglyceride levels in animal models, indicating potential therapeutic applications for diabetes (Azukizawa et al., 2008).
Development of Amino Acid Derivatives
- Research into the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives explored new pathways for creating doubly constrained nonproteinogenic amino acid derivatives. These studies contribute to the development of novel peptide synthesis building blocks, further expanding the utility of tetrahydroisoquinoline derivatives in medicinal chemistry (Czombos et al., 2000).
Enzymatic Hydrolysis for Enantiopure Derivatives
- The first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through dynamic kinetic resolution, showcasing an efficient method for obtaining enantiopure compounds. This process utilized enzymatic hydrolysis, indicating its importance in the synthesis of stereochemically pure pharmaceutical ingredients (Paál et al., 2008).
Photolabile Protecting Groups
- The development of a new photolabile protecting group for carboxylic acids based on brominated tetrahydroisoquinolines showcases the compound's utility in photochemical studies. This research offers valuable insights into the design of light-sensitive protecting groups for controlled release of bioactive molecules (Fedoryak et al., 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures often target enzymes or receptors involved in biochemical pathways .
Mode of Action
Based on its structure, it might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target, leading to changes in cellular processes .
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound might also be involved in the biosynthesis of phenolic compounds present in foods .
Result of Action
Based on its potential involvement in the suzuki–miyaura cross-coupling reaction and the biosynthesis of phenolic compounds , it might influence the synthesis of various organic compounds.
Properties
IUPAC Name |
6-bromo-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c19-14-6-7-15-13(10-14)8-9-20(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJIKVAZAMJUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C=C(C=C2)Br)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)
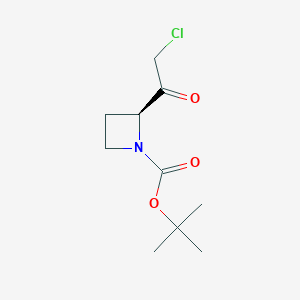
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)
![Tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1378875.png)

![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)
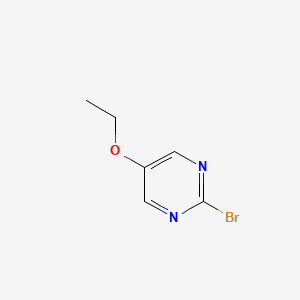
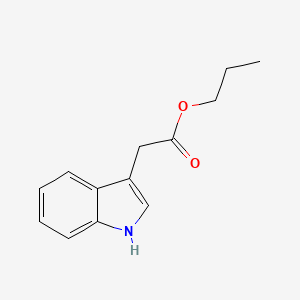
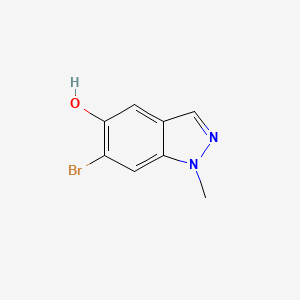
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)
![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)
